3-Aminopropanenitrile 3-Aminopropanenitrile Beta-aminopropionitrile is an aminopropionitrile carrying an amino group at the beta-position. It has a role as a plant metabolite, an antineoplastic agent, an antirheumatic drug and a collagen cross-linking inhibitor. It is a conjugate base of a beta-ammoniopropionitrile.
beta-Aminopropionitrile is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Aminopropanenitrile is a natural product found in Euglena gracilis with data available.
beta-Aminopropionitrile is a toxic amino-acid derivative. On an unusual case of the Cantrell-sequence in a premature infant with associated dysmelia, aplasia of the right kidney, cerebellar hypoplasia and circumscribed aplasia of the cutis, maternal history suggested an occupational exposure to aminopropionitriles prior to pregnancy. The characteristic features of the Cantrell-sequence--anterior thoraco-abdominal wall defect with ectopia cordis and diaphragm, sternum, pericardium, and heart defects--have been observed in animals following maternal administration of beta-aminopropionitrile. Some species of lathyrus (chickling pea, Lathyrus sativus- related), notably Lathyrus odoratus, are unable to induce human lathyrism but contain beta-aminopropionitrile, that induces pathological changes in bone (osteolathyrism) and blood vessels (angiolathyrism) of experimental animals without damaging the nervous system. The administration of beta-aminopropionitrile has been proposed for pharmacological control of unwanted scar tissue in human beings. beta-Aminopropionitrile is a reagent used as an intermediate in the manufacture of beta-alanine and pantothenic acid. (A11439, A11440, A11441)
Reagent used as an intermediate in the manufacture of beta-alanine and pantothenic acid.
Brand Name: Vulcanchem
CAS No.: 151-18-8
VCID: VC20891820
InChI: InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2
SMILES: C(CN)C#N
Molecular Formula: C3H6N2
Molecular Weight: 70.09 g/mol

3-Aminopropanenitrile

CAS No.: 151-18-8

Cat. No.: VC20891820

Molecular Formula: C3H6N2

Molecular Weight: 70.09 g/mol

* For research use only. Not for human or veterinary use.

3-Aminopropanenitrile - 151-18-8

Specification

Description Beta-aminopropionitrile is an aminopropionitrile carrying an amino group at the beta-position. It has a role as a plant metabolite, an antineoplastic agent, an antirheumatic drug and a collagen cross-linking inhibitor. It is a conjugate base of a beta-ammoniopropionitrile.
beta-Aminopropionitrile is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Aminopropanenitrile is a natural product found in Euglena gracilis with data available.
beta-Aminopropionitrile is a toxic amino-acid derivative. On an unusual case of the Cantrell-sequence in a premature infant with associated dysmelia, aplasia of the right kidney, cerebellar hypoplasia and circumscribed aplasia of the cutis, maternal history suggested an occupational exposure to aminopropionitriles prior to pregnancy. The characteristic features of the Cantrell-sequence--anterior thoraco-abdominal wall defect with ectopia cordis and diaphragm, sternum, pericardium, and heart defects--have been observed in animals following maternal administration of beta-aminopropionitrile. Some species of lathyrus (chickling pea, Lathyrus sativus- related), notably Lathyrus odoratus, are unable to induce human lathyrism but contain beta-aminopropionitrile, that induces pathological changes in bone (osteolathyrism) and blood vessels (angiolathyrism) of experimental animals without damaging the nervous system. The administration of beta-aminopropionitrile has been proposed for pharmacological control of unwanted scar tissue in human beings. beta-Aminopropionitrile is a reagent used as an intermediate in the manufacture of beta-alanine and pantothenic acid. (A11439, A11440, A11441)
Reagent used as an intermediate in the manufacture of beta-alanine and pantothenic acid.
CAS No. 151-18-8
Molecular Formula C3H6N2
Molecular Weight 70.09 g/mol
IUPAC Name 3-aminopropanenitrile
Standard InChI InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2
Standard InChI Key AGSPXMVUFBBBMO-UHFFFAOYSA-N
SMILES C(CN)C#N
Canonical SMILES C(CN)C#N
Boiling Point 185 °C @ 760 mm Hg
Colorform Liquid
Melting Point < 25 °C

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